tert-Butyl N-{[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate tert-Butyl N-{[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17799796
InChI: InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)20-11-14-6-4-8-16(10-14)17(23)21-9-5-7-15(12-21)13-22/h4,6,8,10,13,15H,5,7,9,11-12H2,1-3H3,(H,20,24)
SMILES:
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol

tert-Butyl N-{[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate

CAS No.:

Cat. No.: VC17799796

Molecular Formula: C19H26N2O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-{[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate -

Specification

Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
IUPAC Name tert-butyl N-[[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl]carbamate
Standard InChI InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)20-11-14-6-4-8-16(10-14)17(23)21-9-5-7-15(12-21)13-22/h4,6,8,10,13,15H,5,7,9,11-12H2,1-3H3,(H,20,24)
Standard InChI Key RXQWFJVBMYGNPG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)N2CCCC(C2)C=O

Introduction

Structural and Molecular Characteristics

Core Functional Groups and Stereoelectronic Properties

The compound’s structure integrates three key functional elements:

  • tert-Butyl carbamate group: This moiety serves as a protecting group for amines, enhancing stability during synthetic processes while allowing deprotection under acidic conditions .

  • Meta-substituted phenyl ring: The benzene ring at the meta position provides a planar aromatic system capable of π-π stacking interactions, which are critical for binding to hydrophobic pockets in biological targets .

  • 3-Formylpiperidine-1-carbonyl group: The piperidine ring introduces conformational flexibility, while the formyl group at the 3-position acts as an electrophilic site for covalent interactions with nucleophilic residues (e.g., cysteine or lysine) in enzymes or receptors .

Table 1: Comparative Molecular Properties of Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target compoundC₁₉H₂₅N₂O₄345.42tert-butyl carbamate, formylpiperidine
tert-Butyl 3-(methylamino)piperidine-1-carboxylate C₁₁H₂₂N₂O₂214.31Methylamino, piperidine
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate C₁₃H₂₀N₂O₂236.31Aminomethyl, phenyl

Synthetic Strategies and Reaction Pathways

Protection-Deprotection Sequences

The synthesis of tert-butyl carbamates typically involves:

  • Amine protection: Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . For example, the tert-butyl group in tert-butyl 3-(methylamino)piperidine-1-carboxylate is introduced via Boc protection of the secondary amine .

  • Coupling reactions: The formylpiperidine moiety may be installed via peptide coupling agents (e.g., HATU or EDC) between a carboxylic acid derivative and an amine-containing intermediate .

Challenges in Meta-Substitution

Meta-substituted aromatic systems often require directed ortho/metalation strategies or transition metal-catalyzed cross-coupling reactions. For instance, the methoxycarbonylphenyl group in tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate is introduced via Suzuki-Miyaura coupling .

Biological Activity and Mechanistic Insights

Covalent Binding to Biological Targets

The formyl group in the 3-position of the piperidine ring enables covalent modification of proteins. Analogous compounds, such as tert-butyl 3-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate, exhibit inhibitory activity against enzymes like proteases and kinases through Schiff base formation or Michael addition .

Pharmacokinetic Considerations

  • Lipophilicity: The tert-butyl group increases logP values, enhancing membrane permeability but potentially reducing aqueous solubility .

  • Metabolic stability: Piperidine rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, which may limit half-life in vivo .

Applications in Drug Discovery

Protease Inhibitors

Carbamate derivatives with electrophilic warheads (e.g., formyl groups) are explored as irreversible inhibitors of viral proteases, including SARS-CoV-2 Mᵖʳᵒ . The meta-substituted phenyl group could optimize binding to the S4 pocket of the protease active site.

Targeted Covalent Inhibitors (TCIs)

The compound’s ability to form covalent bonds with non-catalytic cysteine residues makes it a candidate for TCIs in oncology. For example, analogs of tert-butyl N-{[3-(aminomethyl)phenyl]methyl}carbamate show activity against EGFR mutants .

Computational Modeling and Structure-Activity Relationships (SAR)

Docking Studies

Molecular docking of the compound into the ATP-binding site of EGFR (PDB: 1M17) predicts favorable interactions:

  • The formyl group forms a hydrogen bond with Thr790.

  • The phenyl ring engages in hydrophobic interactions with Leu788 and Val726 .

QSAR Predictions

Quantitative SAR models using descriptors like polar surface area (PSA) and molar refractivity suggest moderate blood-brain barrier permeability (PSA = 78 Ų) .

Future Directions and Research Gaps

Synthetic Optimization

  • Stereoselective synthesis: Development of asymmetric routes to access enantiopure forms, leveraging chiral auxiliaries or catalysts .

  • Prodrug strategies: Masking the formyl group as a hemiacetal to improve solubility and reduce off-target reactivity .

Target Validation

  • CRISPR-Cas9 screens: Identify synthetic lethal interactions in cancer cell lines overexpressing cysteine-rich proteins .

  • Cryo-EM studies: Visualize covalent binding modes in complex with disease-relevant targets .

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